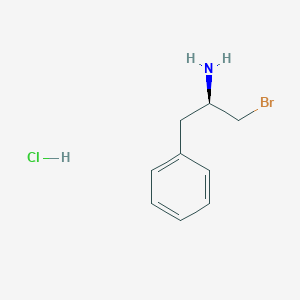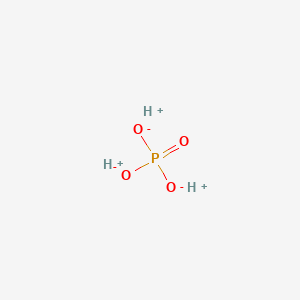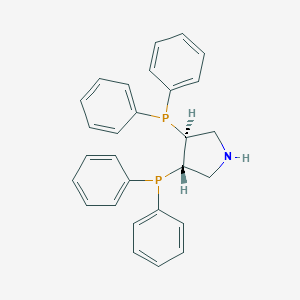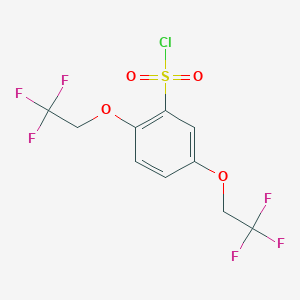
BRN 5826718
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BRN 5826718 is a complex organic compound that belongs to the class of adamantane derivatives. Adamantane is a highly symmetrical polycyclic cage molecule known for its unique properties and diverse applications in medicinal chemistry, materials science, and industrial chemistry . The compound’s structure features an adamantane moiety linked to a pyridinecarboxylate group, making it a subject of interest for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of adamantan-1-yl 5-[(E)-(methoxyimino)methyl]-3,6-dihydro-1(2H)-pyridinecarboxylate typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the Heck alkylation of 1-bromomethyl-adamantane with 1,3-pentadiene using tetrakis(triphenylphosphine)palladium as a catalyst . The reaction conditions often include the use of palladium-based catalysts and triphenylphosphines to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of adamantan-1-yl derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
BRN 5826718 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as iodine and other oxidants.
Reduction: Reduction reactions can be performed using hydrazine hydrate and other reducing agents.
Substitution: Substitution reactions often involve the use of halogenated derivatives and palladium-based catalysts.
Common Reagents and Conditions
Oxidation: Iodine, other oxidants
Reduction: Hydrazine hydrate, ethanol
Substitution: Palladium-based catalysts, triphenylphosphines
Major Products Formed
The major products formed from these reactions include various functional adamantane derivatives, monomers, and bioactive compounds .
Applications De Recherche Scientifique
BRN 5826718 has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of adamantan-1-yl 5-[(E)-(methoxyimino)methyl]-3,6-dihydro-1(2H)-pyridinecarboxylate involves its interaction with various molecular targets and pathways. The adamantane moiety enhances the compound’s stability and distribution in blood plasma, allowing it to disrupt various enzymes and exhibit diverse therapeutic activities . The rigid cage structure of adamantane shields adjacent functional groups from metabolic cleavage, augmenting drug stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dehydroadamantane: A compound readily obtainable from 1,3-disubstituted haloadamantanes.
Adamantane-derived Schiff bases: Known for their diverse therapeutic applications and ability to disrupt various enzymes.
2-(Adamantan-1-yl)-5-substituted compounds: Exhibiting antiviral properties.
Uniqueness
BRN 5826718 is unique due to its combination of the adamantane moiety with a pyridinecarboxylate group, providing a distinct set of chemical and biological properties. Its high reactivity and stability make it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
145071-41-6 |
|---|---|
Formule moléculaire |
C18H26N2O3 |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
1-adamantyl 5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C18H26N2O3/c1-22-19-11-13-3-2-4-20(12-13)17(21)23-18-8-14-5-15(9-18)7-16(6-14)10-18/h3,11,14-16H,2,4-10,12H2,1H3/b19-11+ |
Clé InChI |
CUFDDDHXIYYIFC-YBFXNURJSA-N |
SMILES |
CON=CC1=CCCN(C1)C(=O)OC23CC4CC(C2)CC(C4)C3 |
SMILES isomérique |
CO/N=C/C1=CCCN(C1)C(=O)OC23CC4CC(C2)CC(C4)C3 |
SMILES canonique |
CON=CC1=CCCN(C1)C(=O)OC23CC4CC(C2)CC(C4)C3 |
Synonymes |
1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-5-((methoxyimino)methyl)-, tricyclo(3.3.1.1(sup 3,7))dec-1-yl ester, (E)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


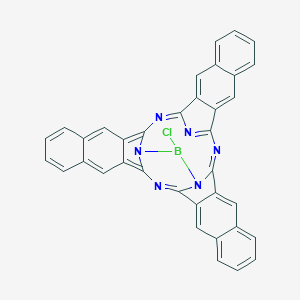
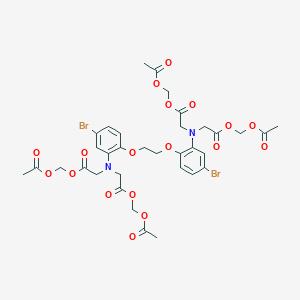
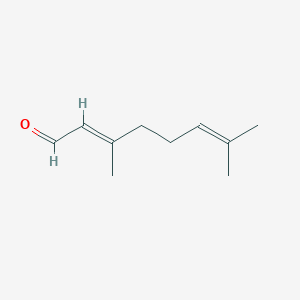
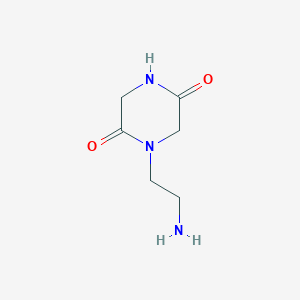
![Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B115422.png)
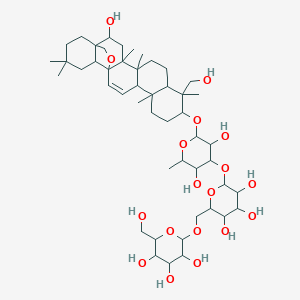
![3-[(Z)-but-1-enyl]pyridine](/img/structure/B115430.png)
